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Compound of Interest

Compound Name: 1-Fluoro-3-nitrobenzene

Cat. No.: B1663965 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound

1-fluoro-3-nitrobenzene (C₆H₄FNO₂), a key intermediate in the synthesis of various

pharmaceuticals and agrochemicals. This document details its mass spectrometry (MS),

infrared (IR), and nuclear magnetic resonance (NMR) spectroscopic profiles, offering a

valuable resource for compound identification and characterization in a research and

development setting.

Mass Spectrometry (MS)
Mass spectrometry of 1-fluoro-3-nitrobenzene was performed using electron ionization (EI),

providing insights into the molecular weight and fragmentation pattern of the molecule.

Table 1: Mass Spectrometry Data for 1-fluoro-3-nitrobenzene[1]
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Mass-to-Charge Ratio
(m/z)

Relative Intensity (%) Putative Fragment

141 47.19 [M]⁺ (Molecular Ion)

95 99.99 [M-NO₂]⁺

75 77.79 [C₆H₄F-NO₂-HF]⁺

83 19.29 Not Assigned

30 26.33 [NO]⁺

Experimental Protocol: Mass Spectrometry
A dilute solution of 1-fluoro-3-nitrobenzene, typically in a volatile organic solvent like methanol

or acetonitrile, is introduced into the mass spectrometer. The sample is then vaporized and

ionized using a high-energy electron beam (typically 70 eV) in an electron ionization (EI)

source. The resulting positively charged molecular ions and fragment ions are accelerated into

a mass analyzer, which separates them based on their mass-to-charge ratio (m/z). A detector

then records the abundance of each ion, generating a mass spectrum.

Infrared (IR) Spectroscopy
The infrared spectrum of 1-fluoro-3-nitrobenzene reveals characteristic absorption bands

corresponding to the vibrational modes of its functional groups. The data presented here was

obtained from a neat sample.

Table 2: Infrared (IR) Spectroscopy Data for 1-fluoro-3-nitrobenzene
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Wavenumber (cm⁻¹) Functional Group Vibrational Mode

~3100 Aromatic C-H Stretching

~1620, ~1480 Aromatic C=C Stretching

~1530 N-O (Nitro group) Asymmetric Stretching

~1350 N-O (Nitro group) Symmetric Stretching

~1250 C-F Stretching

~880, ~740 Aromatic C-H Out-of-plane Bending

Experimental Protocol: Infrared (IR) Spectroscopy
For a liquid sample such as 1-fluoro-3-nitrobenzene, the IR spectrum is typically recorded

using the neat technique. A drop of the liquid is placed between two polished salt plates (e.g.,

NaCl or KBr) to form a thin film. This "sandwich" is then mounted in the sample holder of an

FTIR spectrometer. An infrared beam is passed through the sample, and the detector

measures the amount of light transmitted at each wavenumber. The resulting spectrum is a plot

of transmittance or absorbance versus wavenumber.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of

1-fluoro-3-nitrobenzene.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1-fluoro-3-nitrobenzene in deuterated chloroform (CDCl₃) exhibits

four distinct signals in the aromatic region, corresponding to the four protons on the benzene

ring. The electron-withdrawing nitro group and the electronegative fluorine atom cause the

protons to be deshielded, resulting in downfield chemical shifts. A signal for an isolated proton

is observed around 7.9 ppm, which corresponds to the proton at the 2-position, having no ortho

or meta proton-proton couplings.[2]

Table 3: ¹H NMR Spectroscopic Data for 1-fluoro-3-nitrobenzene (Solvent: CDCl₃)
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Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

Assignment

~8.2 m - H-4

~8.0 m - H-6

~7.9 m - H-2

~7.5 m - H-5

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 1-fluoro-3-nitrobenzene shows six distinct signals, one for each of

the six carbon atoms in the benzene ring. The chemical shifts are influenced by the

electronegativity of the attached fluorine and the electron-withdrawing nature of the nitro group.

Table 4: ¹³C NMR Spectroscopic Data for 1-fluoro-3-nitrobenzene (Solvent: CDCl₃)

Chemical Shift (δ, ppm) Assignment

~163 (d) C-F

~149 (s) C-NO₂

~131 (d) C-5

~125 (d) C-4

~118 (d) C-6

~110 (d) C-2

Experimental Protocol: NMR Spectroscopy
A sample of 1-fluoro-3-nitrobenzene (typically 5-20 mg for ¹H NMR and 20-50 mg for ¹³C

NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean

NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be

added. The tube is then placed in the NMR spectrometer. For ¹H NMR, a single pulse

experiment is usually sufficient. For ¹³C NMR, proton decoupling is typically used to simplify the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://www.benchchem.com/product/b1663965?utm_src=pdf-body
https://www.benchchem.com/product/b1663965?utm_src=pdf-body
https://www.benchchem.com/product/b1663965?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


spectrum and improve the signal-to-noise ratio. The instrument's magnetic field is locked onto

the deuterium signal of the solvent, and the field homogeneity is optimized through a process

called shimming before data acquisition.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 1-fluoro-3-nitrobenzene.
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General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Analysis of 1-fluoro-3-nitrobenzene: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1663965#spectroscopic-data-nmr-ir-ms-of-1-fluoro-3-
nitrobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 6 Tech Support

https://www.benchchem.com/product/b1663965?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/SpectrumEN_1493-27-2_1hnmr.htm
http://www.sfu.ca/phys/431/references/nmr/fluorobenzene_paper.pdf
https://www.benchchem.com/product/b1663965#spectroscopic-data-nmr-ir-ms-of-1-fluoro-3-nitrobenzene
https://www.benchchem.com/product/b1663965#spectroscopic-data-nmr-ir-ms-of-1-fluoro-3-nitrobenzene
https://www.benchchem.com/product/b1663965#spectroscopic-data-nmr-ir-ms-of-1-fluoro-3-nitrobenzene
https://www.benchchem.com/product/b1663965#spectroscopic-data-nmr-ir-ms-of-1-fluoro-3-nitrobenzene
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1663965?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1663965?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

